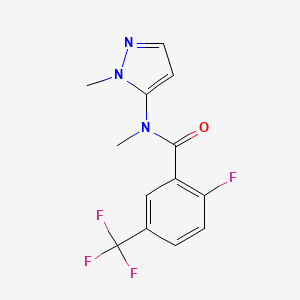![molecular formula C19H26N2O2 B7634219 N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide, also known as PAC-1, is a small molecule that has been developed as a potential anti-cancer agent. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for several types of cancer. The purpose of
作用機序
The mechanism of action of N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that is involved in the regulation of apoptosis. N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to inhibit the growth of tumors in animal models. N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide is that it has shown selectivity for cancer cells over normal cells, which could potentially reduce the side effects associated with traditional chemotherapy agents. However, one limitation of N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide. One area of focus is to further elucidate the mechanism of action of N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide, which could lead to the development of more potent and selective compounds. Another area of focus is to test N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, researchers are exploring the potential of combining N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide with other cancer therapies to improve its effectiveness. Finally, there is interest in developing N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide analogues with improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
合成法
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide was first synthesized by researchers at the University of Illinois at Urbana-Champaign in 2005. The synthesis method involves the reaction of cyclopentadiene with 4-bromobenzyl bromide to form the intermediate compound, which is then reacted with 2-pyrrolidin-1-ylethanol and then with 4-bromobenzaldehyde to form N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide. The compound is then purified using column chromatography.
科学的研究の応用
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy agents.
特性
IUPAC Name |
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(17-5-1-2-6-17)20-15-16-7-9-18(10-8-16)23-14-13-21-11-3-4-12-21/h5,7-10H,1-4,6,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQHSYYPUQPMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide](/img/structure/B7634140.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)


![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)